3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a furan ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-methyl-2-oxazolecarboxylic acid with 2-furylmethylamine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form corresponding dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxazole ring can produce dihydrooxazole derivatives .
Scientific Research Applications
3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE: Lacks the ethyl group at the 3-position, which may affect its chemical reactivity and biological activity.
3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE: Lacks the furan ring, which may reduce its potential for specific interactions with biological targets.
Uniqueness
The presence of both the furan and oxazole rings, along with the specific substituents, makes 3-ETHYL-N-[(FURAN-2-YL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE unique.
Properties
IUPAC Name |
3-ethyl-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-10-11(8(2)17-14-10)12(15)13-7-9-5-4-6-16-9/h4-6H,3,7H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDMCUOZYWSQSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=CO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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